N-benzyl-5-methylfuran-2-carboxamide
Description
N-Benzyl-5-methylfuran-2-carboxamide is a furan-derived carboxamide featuring a benzyl group attached to the nitrogen atom of the amide moiety. Its core structure consists of a 5-methylfuran-2-carbonyl scaffold, which is linked to a benzylamine substituent. The furan ring contributes to aromatic interactions, while the benzyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-benzyl-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-10-7-8-12(16-10)13(15)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
MAOGHEKHVXRNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-substituted benzoylphenyl derivatives (e.g., 4a ) exhibit superior anti-hyperlipidemic activity compared to ortho-substituted analogs (e.g., 4c ), likely due to reduced steric hindrance and optimized receptor binding.
- Biological Targets : Compound 18e demonstrates divergent activity (protease inhibition) due to its peptidomimetic aldehyde structure, highlighting the impact of core scaffold modification.
2.3 Pharmacological Data
- Anti-Hyperlipidemic Activity : Derivatives 4a–4c reduced serum triglycerides and cholesterol in rodent models, with 4a showing the highest efficacy (50–60% reduction at 50 mg/kg).
- Protease Inhibition : Compound 18e exhibited IC₅₀ values of 0.8–1.2 μM against caspase-3, a key apoptosis-related protease.
- Solubility : Benzoylphenyl analogs (4a–4c ) display lower aqueous solubility than the benzyl derivative due to increased aromatic bulk.
Research Implications
- Structure-Activity Relationship (SAR) : The position of the benzoylphenyl group critically influences anti-hyperlipidemic efficacy, suggesting para-substitution optimizes target engagement.
- Therapeutic Potential: While this compound serves as a structural prototype, its benzoylphenyl analogs show promise for metabolic disorder therapeutics. Compound 18e represents a divergent pathway for protease-targeted drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
